molecular formula C7H14Cl2N4 B11727401 4-Amino-5-(aminomethyl)-2-ethylpyrimidine Dihydrochloride

4-Amino-5-(aminomethyl)-2-ethylpyrimidine Dihydrochloride

Cat. No.: B11727401
M. Wt: 225.12 g/mol
InChI Key: DROSBWAIGYVYOM-UHFFFAOYSA-N
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Description

4-Amino-5-(aminomethyl)-2-ethylpyrimidine Dihydrochloride is a chemical compound with the molecular formula C7H14Cl2N4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(aminomethyl)-2-ethylpyrimidine Dihydrochloride typically involves the reaction of 2-ethylpyrimidine with formaldehyde and ammonia under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The dihydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(aminomethyl)-2-ethylpyrimidine Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties.

Scientific Research Applications

4-Amino-5-(aminomethyl)-2-ethylpyrimidine Dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-(aminomethyl)-2-ethylpyrimidine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-aminomethyl-2-methylpyrimidine Dihydrochloride: Similar in structure but with a methyl group instead of an ethyl group.

    5-Amino-4-imidazolecarboxamide: Another compound with similar functional groups but a different core structure.

    Thiamine Hydrochloride: A vitamin B1 derivative with a similar pyrimidine ring structure.

Uniqueness

4-Amino-5-(aminomethyl)-2-ethylpyrimidine Dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the development of new therapeutic agents.

Properties

Molecular Formula

C7H14Cl2N4

Molecular Weight

225.12 g/mol

IUPAC Name

5-(aminomethyl)-2-ethylpyrimidin-4-amine;dihydrochloride

InChI

InChI=1S/C7H12N4.2ClH/c1-2-6-10-4-5(3-8)7(9)11-6;;/h4H,2-3,8H2,1H3,(H2,9,10,11);2*1H

InChI Key

DROSBWAIGYVYOM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C(=N1)N)CN.Cl.Cl

Origin of Product

United States

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